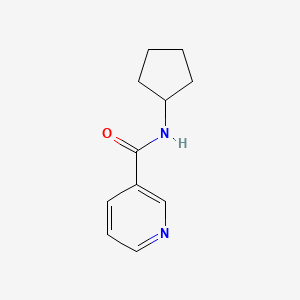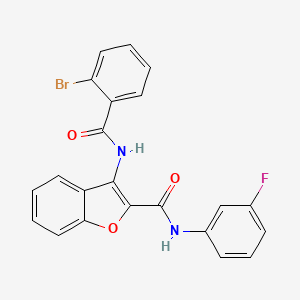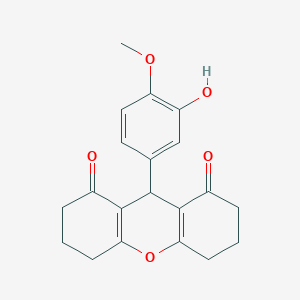
N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
カタログ番号:
B2632056
CAS番号:
125022-67-5
分子量:
261.16
InChIキー:
CXSKSYHKTWRGRM-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 3,4-dichlorophenyl derivative with a suitable precursor for the 5,6-dihydro-4H-1,3-thiazin-2-amine moiety. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction .Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would consist of a 1,3-thiazine ring attached to a phenyl ring via a nitrogen atom. The phenyl ring would have chlorine substituents at the 3rd and 4th positions. The thiazine ring would be partially saturated, with additional hydrogen atoms at the 5th and 6th positions .Chemical Reactions Analysis
As a thiazine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the amine group might allow for reactions involving the formation or breaking of N-H bonds. The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. As a compound containing both aromatic and heterocyclic rings, it would likely be relatively stable and could potentially have moderate to low solubility in water .科学的研究の応用
Synthesis and Structural Characterization
- N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and its derivatives have been synthesized and characterized, indicating their utility in various chemical studies. One such derivative, N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, was synthesized and structurally characterized, showcasing its crystal structure and physical parameters (GayathriB. et al., 2019).
Catalysis and Chemical Reactions
- Derivatives of this compound have been employed in catalytic processes. For example, the use of cellulose-SO3H as a biodegradable solid acid catalyst in the synthesis of related compounds like 3,4-dihydroquinoxalin-2-amine and 4H-benzo[b][1,4]thiazin-2-amine demonstrates the compound's relevance in organic synthesis (Mofakham et al., 2012).
Coordination Chemistry and Biological Influence
- Studies on zinc(II) complexes of related thiazine derivatives highlight their potential in coordination chemistry and biological systems. Specifically, the zinc(II) complexes were characterized, and their influence on the phagocytic activity of human neutrophils was examined, indicating potential biomedical applications (Barros-García et al., 2006).
Antimicrobial and Anti-inflammatory Properties
- Some derivatives have been studied for their biological activities. For example, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for their anti-inflammatory activity and inhibition of 5-lipoxygenase, indicating their potential therapeutic applications (Suh et al., 2012).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2S/c11-8-3-2-7(6-9(8)12)14-10-13-4-1-5-15-10/h2-3,6H,1,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSKSYHKTWRGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
Cat. No.: B2631974
CAS No.: 2034397-28-7
1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-...
Cat. No.: B2631975
CAS No.: 333431-97-3
Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido...
Cat. No.: B2631977
CAS No.: 345615-90-9
3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyr...
Cat. No.: B2631978
CAS No.: 402953-47-3

![1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid](/img/structure/B2631975.png)

![3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2631978.png)
![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2631979.png)


![N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2631984.png)

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2631987.png)
![1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2631993.png)

![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2631995.png)
![3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631996.png)
